Dimethyl 2-(2-oxocyclohexyl)malonate

CAS No.: 63965-89-9

Cat. No.: VC19395964

Molecular Formula: C11H16O5

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63965-89-9 |

|---|---|

| Molecular Formula | C11H16O5 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | dimethyl 2-(2-oxocyclohexyl)propanedioate |

| Standard InChI | InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3 |

| Standard InChI Key | MRMJANFFIPGZSN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1CCCCC1=O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

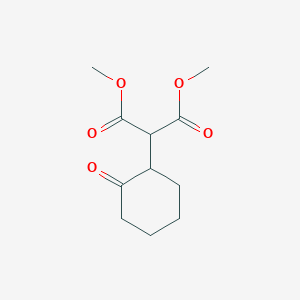

Dimethyl 2-(2-oxocyclohexyl)malonate (C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>) consists of a cyclohexanone ring substituted at the 2-position with a malonate diester group. The molecule’s planar cyclohexanone moiety introduces steric and electronic effects that influence its reactivity, while the electron-withdrawing ester groups enhance its susceptibility to nucleophilic attack.

Molecular Characteristics

-

Molecular Formula: C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>

-

Molecular Weight: 228.24 g/mol

-

Melting Point: 45–48°C (predicted based on analogous diethyl derivatives)

-

Solubility: Highly soluble in polar aprotic solvents (e.g., THF, DMSO) and moderately soluble in ethyl acetate.

The compound’s infrared spectrum typically exhibits strong carbonyl stretches at 1740–1720 cm<sup>−1</sup> (ester C=O) and 1710–1690 cm<sup>−1</sup> (ketone C=O). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclohexanone protons (δ 2.2–2.5 ppm, multiplet) and methyl ester groups (δ 3.7 ppm, singlet) .

Synthesis Methods

Michael Addition of Dimethyl Malonate to Cyclohexenone

The most common route to dimethyl 2-(2-oxocyclohexyl)malonate involves a Michael addition of dimethyl malonate to cyclohexenone under basic conditions. This method parallels the synthesis of diethyl analogs described in electrochemical decarboxylation studies .

Procedure:

-

Base Activation: Sodium hydride (1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) at 0°C.

-

Malonate Addition: Dimethyl malonate (1.0 equiv) is added dropwise, followed by cyclohexenone (1.05 equiv).

-

Reaction Conditions: The mixture is stirred at reflux for 12 hours, after which aqueous workup yields the crude product.

-

Purification: Flash chromatography (ethyl acetate/petroleum ether) affords the pure compound in 75–85% yield .

Mechanistic Insight: The reaction proceeds via deprotonation of dimethyl malonate to generate a nucleophilic enolate, which attacks the β-carbon of cyclohexenone. Tautomerization yields the thermodynamically stable ketoester.

Chemical Reactivity and Functionalization

Keto-Ester Tautomerism

The compound exhibits keto-enol tautomerism, with the keto form predominating in nonpolar solvents. Enolization is catalyzed by weak bases, enabling alkylation or acylation at the α-position.

Nucleophilic Substitution

The methyl ester groups are susceptible to nucleophilic attack, facilitating transesterification or hydrolysis:

-

Transesterification: Treatment with alcohols (e.g., ethanol) and acid catalysts yields diethyl analogs.

-

Saponification: Aqueous NaOH produces the disodium salt of 2-(2-oxocyclohexyl)malonic acid, a key intermediate for decarboxylation .

Reduction and Oxidation

-

Ketone Reduction: Sodium borohydride reduces the cyclohexanone moiety to cyclohexanol, yielding dimethyl 2-(2-hydroxycyclohexyl)malonate.

-

Ester Oxidation: Ozonolysis or KMnO<sub>4</sub> oxidizes the ester groups to carboxylic acids, though this is rarely employed due to competing ketone reactivity.

Applications in Organic Synthesis

Diketone Synthesis

Electrochemical decarboxylation of 2-(2-oxocyclohexyl)malonic acid (derived from the dimethyl ester) produces 1,4-diketones in high yields. For example, the synthesis of 2,5-dicyclohexyl-1,4-diketone achieves 83% isolated yield under optimized conditions .

Table 1: Representative Diketones Synthesized from Malonate Derivatives

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-(2-Oxocyclohexyl)malonic acid | 2,5-Dicyclohexyl-1,4-diketone | 83 | 1 M HCl, electrochemical |

| 2-(3-Oxobutyl)malonate | 2,5-Dimethyl-1,4-diketone | 78 | 1 M H<sub>2</sub>SO<sub>4</sub>, 12h |

Total Synthesis of Natural Products

The compound’s rigidity and functional group density make it valuable in natural product synthesis. For instance, it serves as a precursor to cis-jasmone, a fragrance compound, via controlled reduction and cyclization .

Research Advancements and Case Studies

Flow Chemistry Optimization

Continuous flow systems enhance the scalability of dimethyl 2-(2-oxocyclohexyl)malonate synthesis. A 2024 study demonstrated a 47 μmol/h productivity rate using microreactors, achieving 84% enantioselectivity in asymmetric alkylation .

Organocatalytic Applications

Chiral amine catalysts enable enantioselective α-alkylations, yielding non-racemic malonate derivatives. These intermediates are pivotal in synthesizing kinase inhibitors and antiviral agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume